molecular formula C28H23ClN4O2 B12706735 1H-Pyrazole, 4,5-dihydro-1-acetyl-3-(2-(3-chloro-2-(1H-indol-3-yl)-4-oxo-1-azetidinyl)phenyl)5-phenyl- CAS No. 93415-15-7

1H-Pyrazole, 4,5-dihydro-1-acetyl-3-(2-(3-chloro-2-(1H-indol-3-yl)-4-oxo-1-azetidinyl)phenyl)5-phenyl-

Cat. No.: B12706735
CAS No.: 93415-15-7
M. Wt: 483.0 g/mol
InChI Key: NAOMRHPFLILNIU-UHFFFAOYSA-N
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Description

1H-Pyrazole, 4,5-dihydro-1-acetyl-3-(2-(3-chloro-2-(1H-indol-3-yl)-4-oxo-1-azetidinyl)phenyl)5-phenyl- is a complex organic compound that features a pyrazole ring, an indole moiety, and an azetidinone structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique structural characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole, 4,5-dihydro-1-acetyl-3-(2-(3-chloro-2-(1H-indol-3-yl)-4-oxo-1-azetidinyl)phenyl)5-phenyl- typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation.

    Introduction of the Indole Moiety: The indole structure can be introduced via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Formation of the Azetidinone Ring: This step often involves the cyclization of β-lactam intermediates, which can be synthesized through the Staudinger reaction, involving ketenes and imines.

    Final Assembly: The final compound is assembled through coupling reactions, such as Suzuki or Heck coupling, to link the various moieties together.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole, 4,5-dihydro-1-acetyl-3-(2-(3-chloro-2-(1H-indol-3-yl)-4-oxo-1-azetidinyl)phenyl)5-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1H-Pyrazole, 4,5-dihydro-1-acetyl-3-(2-(3-chloro-2-(1H-indol-3-yl)-4-oxo-1-azetidinyl)phenyl)5-phenyl- has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 4,5-dihydro-1-acetyl-3-(2-(3-chloro-2-(1H-indol-3-yl)-4-oxo-1-azetidinyl)phenyl)5-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole: A simpler pyrazole derivative with similar core structure but lacking the indole and azetidinone moieties.

    Indole-3-acetic acid: An indole derivative with different functional groups and biological activities.

    β-Lactam antibiotics: Compounds with an azetidinone ring, used for their antibacterial properties.

Uniqueness

1H-Pyrazole, 4,5-dihydro-1-acetyl-3-(2-(3-chloro-2-(1H-indol-3-yl)-4-oxo-1-azetidinyl)phenyl)5-phenyl- is unique due to its combination of pyrazole, indole, and azetidinone structures, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

93415-15-7

Molecular Formula

C28H23ClN4O2

Molecular Weight

483.0 g/mol

IUPAC Name

1-[2-(2-acetyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]-3-chloro-4-(1H-indol-3-yl)azetidin-2-one

InChI

InChI=1S/C28H23ClN4O2/c1-17(34)33-25(18-9-3-2-4-10-18)15-23(31-33)20-12-6-8-14-24(20)32-27(26(29)28(32)35)21-16-30-22-13-7-5-11-19(21)22/h2-14,16,25-27,30H,15H2,1H3

InChI Key

NAOMRHPFLILNIU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2N3C(C(C3=O)Cl)C4=CNC5=CC=CC=C54)C6=CC=CC=C6

Origin of Product

United States

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